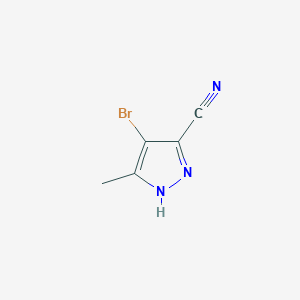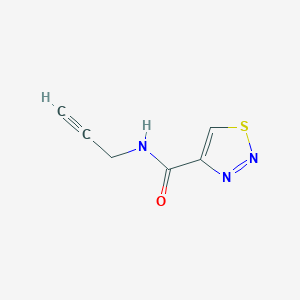
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an oxalamide derivative, which contains two amide groups. The presence of the dimethylamino group and the fluorophenyl group could potentially give this compound unique properties, depending on their position and orientation in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide groups, the dimethylamino group, and the fluorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used . The amide groups could potentially undergo hydrolysis, and the dimethylamino group could participate in various reactions .Scientific Research Applications
1. Fluorescence Studies in Biomembranes
A study involving the 3-hydroxyflavone derivative, closely related to the N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide, demonstrates its sensitivity to hydration effects in biomembranes. This property was explored in phospholipid vesicles, revealing the influence of membrane surface charge on fluorescence emission spectra (Duportail, Klymchenko, Mély, & Demchenko, 2004).
2. Optical and Physicochemical Properties
Another study focuses on the synthesis and analysis of compounds with a structure similar to the N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide. It investigates the solvatochromic properties such as extinction coefficient, stokes shift, and fluorescence quantum yield in different solvents, highlighting its potential use in various scientific applications (Khan, Asiri, & Aqlan, 2016).
3. Synthesis and Spectroscopic Properties
Research on the synthesis and spectroscopic properties of 6-Dimethylamino-2-phenylbenzothiazole, a compound structurally related to the N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide, offers insights into tuning fluorescence properties for various scientific applications (Misawa et al., 2019).
4. Intramolecular Charge Transfer Fluorescent Probes
Another aspect of this compound's application is its potential use as a fluorescent probe for pH and solvent proticity. A study explores the structural requirements of donor–acceptor-substituted biphenyls, which are similar in function and could serve as a basis for developing sensitive fluorescent probes based on the N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide (Maus & Rurack, 2000).
5. Analytical Chemistry and Sensor Development
The compound's related structures are also used in the development of colorimetric and fluorogenic sensors. For instance, a study on a sensor for Hg2+/Cr3+ detection in water involves a component with dimethylaminophenyldiazenyl fragment, indicating its potential application in environmental and biological sensing (Das, Ghosh, Bhatt, & Das, 2012).
Safety And Hazards
Future Directions
The future research directions for this compound could include studying its synthesis, properties, and potential applications. This could involve conducting laboratory experiments, computational modeling studies, and possibly even clinical trials if the compound is being investigated for medicinal use .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-22(2)13-9-7-12(8-10-13)16(23)11-20-17(24)18(25)21-15-6-4-3-5-14(15)19/h3-10,16,23H,11H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWHAKIOEZKGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)



![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)


![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
